Product packaging for 4-Pentoxypyridine-2,6-diamine(Cat. No.:CAS No. 18961-00-7)

4-Pentoxypyridine-2,6-diamine

Cat. No.: B15482979
CAS No.: 18961-00-7
M. Wt: 195.26 g/mol
InChI Key: AHADYSNNBDZHBL-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-2,6-diamine Chemistry and its Analogues

Pyridine (B92270), a six-membered heterocyclic aromatic compound, serves as a fundamental building block in a vast number of biologically active molecules. nih.govwikipedia.org Its derivatives are integral to a range of pharmaceuticals, including antimicrobial, antiviral, and anticancer agents. nih.gov The 2,6-diaminopyridine (B39239) scaffold, in particular, is a recognized pharmacophore with a history of investigation in medicinal chemistry. acs.orgacs.org

The core structure of 2,6-diaminopyridine offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. Researchers have explored a variety of substitutions on this scaffold to modulate factors such as lipophilicity, electronic distribution, and steric bulk, all of which can influence how the molecule interacts with biological targets. acs.orgmdpi.com Analogues of 2,6-diaminopyridine have been synthesized and evaluated for a range of applications, from potential therapeutics to materials science. acs.orgnih.gov

Rationale for Investigating 4-Pentoxypyridine-2,6-diamine

The specific investigation of this compound is driven by the desire to understand how the introduction of a pentoxy group at the 4-position of the 2,6-diaminopyridine core influences its properties. The rationale for this specific modification is multifaceted:

Modulation of Physicochemical Properties: The pentoxy group, a five-carbon alkoxy chain, significantly increases the lipophilicity of the molecule compared to its unsubstituted or smaller-alkoxy counterparts. This alteration can have a profound impact on a compound's solubility, membrane permeability, and metabolic stability, all critical parameters in drug design. nih.gov

Exploring Structure-Activity Relationships (SAR): By systematically varying the substituent at the 4-position, researchers can build a comprehensive understanding of the structure-activity relationships of the 2,6-diaminopyridine scaffold. The study of the pentoxy analogue contributes a valuable data point to this broader investigation, helping to elucidate the role of steric and electronic effects at this position.

Potential for Novel Biological Activity: The unique combination of the 2,6-diamino functionalities and the 4-pentoxy group may lead to novel interactions with biological targets. The diamino groups can act as hydrogen bond donors, while the pyridine nitrogen and the ether oxygen of the pentoxy group can act as hydrogen bond acceptors, creating a complex and potentially specific binding profile.

Overview of Current and Future Research Directions for this compound

While specific research on this compound is not extensively documented in publicly available literature, the broader field of substituted 2,6-diaminopyridines provides a clear indication of potential research trajectories. Current and future research is likely to focus on several key areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its derivatives is a fundamental prerequisite for further investigation. Detailed characterization of its physical and chemical properties will also be crucial.

Biological Screening: A primary focus will be the evaluation of its biological activity across a range of assays. Given the diverse applications of pyridine derivatives, this could include screening for anticancer, antimicrobial, or anti-inflammatory properties. nih.gov For instance, research on imidazo[4,5-b]pyridines, which are structurally related, has shown promise in developing anticancer agents. mdpi.com

Medicinal Chemistry Optimization: Should initial screenings reveal promising activity, medicinal chemists will likely embark on further structural modifications. This could involve altering the length of the alkoxy chain, introducing substituents on the pentyl group, or modifying the amino groups at the 2 and 6 positions to improve potency, selectivity, and pharmacokinetic properties.

Materials Science Applications: Beyond pharmaceuticals, substituted pyridines have found applications in materials science. The unique electronic and self-assembly properties of compounds like this compound could be explored for the development of novel functional materials. acs.org

Significance of the Pentoxy Moiety in Pyridine-Based Systems

The inclusion of a pentoxy group in a pyridine-based system can have several significant effects:

Increased Lipophilicity: As previously mentioned, the five-carbon chain of the pentoxy group significantly increases the molecule's affinity for nonpolar environments. This can enhance its ability to cross cell membranes, a critical factor for intracellular drug targets.

Electronic Effects: The oxygen atom of the pentoxy group is an electron-donating group, which can influence the electron density of the pyridine ring. This can affect the pKa of the pyridine nitrogen and the reactivity of the ring towards electrophilic or nucleophilic attack. wikipedia.orgchemeurope.com

Metabolic Stability: The ether linkage in the pentoxy group is generally more stable to metabolic cleavage than an ester linkage, which can contribute to a longer biological half-life.

The strategic incorporation of the pentoxy moiety allows for a nuanced modulation of the properties of the parent pyridine scaffold, providing a valuable tool for chemists to design molecules with tailored characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3O B15482979 4-Pentoxypyridine-2,6-diamine CAS No. 18961-00-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18961-00-7

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-pentoxypyridine-2,6-diamine

InChI

InChI=1S/C10H17N3O/c1-2-3-4-5-14-8-6-9(11)13-10(12)7-8/h6-7H,2-5H2,1H3,(H4,11,12,13)

InChI Key

AHADYSNNBDZHBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=NC(=C1)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Pentoxypyridine 2,6 Diamine

Retrosynthetic Analysis of 4-Pentoxypyridine-2,6-diamine

A retrosynthetic analysis of this compound suggests two primary disconnection approaches, each pointing to a distinct synthetic strategy.

Route A: C-O Bond Disconnection (Williamson Ether Synthesis)

The most straightforward disconnection involves breaking the ether linkage. This leads to the precursors 2,6-diaminopyridin-4-ol (B3059409) (a pyridinol) and a suitable pentyl halide, such as 1-bromopentane. This approach relies on the well-established Williamson ether synthesis, a robust and widely used method for forming ethers. youtube.comwikipedia.org The forward synthesis would involve the deprotonation of the hydroxyl group on the pyridinol to form an alkoxide, which then acts as a nucleophile to displace the halide from the pentylating agent in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Route B: C-O Bond Disconnection (Nucleophilic Aromatic Substitution)

An alternative disconnection can be envisioned at the same C-O bond, but via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway identifies 4-chloro-2,6-diaminopyridine and sodium pentoxide as the key synthons. In this scenario, the electron-deficient pyridine (B92270) ring, further activated by the two amino groups, would be susceptible to attack by the pentoxide nucleophile, leading to the displacement of the chloride leaving group. The reactivity of halopyridines in SNAr reactions is a well-documented phenomenon. sci-hub.sebath.ac.uk

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary synthetic routes are proposed for the preparation of this compound.

The successful synthesis of the target compound is contingent on the availability and efficient preparation of its key precursors.

Synthesis of 2,6-Diaminopyridin-4-ol: This precursor can be synthesized from commercially available starting materials. For instance, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) can be a viable starting point. A Curtius rearrangement of the corresponding diacyl azide, derived from the dicarboxylic acid, would yield the target diaminopyridinol.

Synthesis of 4-Chloro-2,6-diaminopyridine: The synthesis of this precursor can be approached from 2,6-diaminopyridine (B39239). Direct chlorination of 2,6-diaminopyridine can be challenging due to the activating nature of the amino groups. A more controlled approach involves the synthesis of 2,6-diaminopyridin-4-ol first, followed by chlorination. For instance, the conversion of a hydroxypyrimidine to a chloropyrimidine is often achieved using phosphorus oxychloride (POCl₃). chemicalbook.com A similar strategy could be applied to 2,6-diaminopyridin-4-ol.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

For the Williamson Ether Synthesis Route:

The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, and temperature. A strong base is required to deprotonate the pyridinol to form the nucleophilic alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which have the advantage of forming a gaseous hydrogen byproduct that does not interfere with the reaction. youtube.com The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the base while not solvating the alkoxide anion, thus enhancing its nucleophilicity. chem-station.com The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate, though the temperature should be controlled to minimize potential side reactions.

Illustrative Data for O-Alkylation Optimization of a Related Pyridone System:

The following table presents data on the optimization of O-alkylation of a 2-pyridone derivative, demonstrating the effect of the base and solvent on the reaction yield. While not the exact target molecule, it provides insight into the parameters that would need to be optimized.

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃AcetonitrileReflux53
2Cs₂CO₃AcetonitrileReflux65
3NaHDMF6078
4K₂CO₃DMF8072

This table is illustrative and based on general principles and data from analogous reactions.

For the Nucleophilic Aromatic Substitution (SNAr) Route:

In the SNAr approach, the reaction conditions must be carefully controlled to favor the substitution reaction. The reactivity of the halopyridine is a key factor, with fluoro- and chloro-pyridines often being the most reactive towards nucleophilic attack. bath.ac.uk The reaction is typically carried out in a polar aprotic solvent to facilitate the formation of the charged intermediate. The choice of the pentoxide source and its concentration will also influence the reaction rate and yield. The temperature is a critical parameter, with higher temperatures generally accelerating the reaction, but potentially leading to undesired side products.

The application of green chemistry principles is increasingly important in modern organic synthesis. rasayanjournal.co.inejcmpr.com For the synthesis of this compound, several green approaches can be considered.

Atom Economy: The Williamson ether synthesis route generally has good atom economy, particularly if the base used is catalytic or if the byproduct is benign (e.g., H₂ with NaH). The SNAr route also has good atom economy.

Use of Safer Solvents: Traditional solvents like DMF can be replaced with greener alternatives such as dimethyl sulfoxide (B87167) (DMSO) or ionic liquids. ejcmpr.com In some cases, solvent-free conditions, potentially using microwave irradiation, could be explored. nih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov This has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Use of Catalysis: While the proposed routes are stoichiometric, exploring catalytic versions could enhance their green credentials. For instance, catalytic O-alkylation methods are being developed. rsc.org A palladium-catalyzed regioselective O-alkylation of 2-pyridones has been reported, which could potentially be adapted. rsc.org

Renewable Feedstocks: While not immediately obvious for this specific molecule, a broader green chemistry perspective would encourage the exploration of synthetic routes that originate from renewable feedstocks.

Mechanistic Studies of this compound Synthesis Pathways

Understanding the reaction mechanisms is fundamental to controlling the reaction outcome and optimizing conditions.

Mechanism of the Williamson Ether Synthesis:

The Williamson ether synthesis proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The first step is the deprotonation of the hydroxyl group of 2,6-diaminopyridin-4-ol by a strong base to form a pyridinolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the pentyl halide in a single, concerted step. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry at the carbon center (though this is not relevant for an unfunctionalized pentyl group). The transition state involves a partially formed C-O bond and a partially broken C-halogen bond.

Mechanism of the Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction of 4-chloro-2,6-diaminopyridine with sodium pentoxide is expected to proceed via a two-step addition-elimination mechanism. nih.govnih.gov

Addition Step: The pentoxide anion, a strong nucleophile, attacks the electron-deficient C4 carbon of the pyridine ring. This carbon is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the resonance-donating amino groups. This step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this intermediate is delocalized over the pyridine ring and onto the nitrogen atom, which contributes significantly to its stability.

Elimination Step: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group. This step is typically fast and results in the formation of the final product, this compound.

The rate-determining step of the SNAr reaction can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions.

Role of Catalysis in this compound Formation

Catalysis, particularly palladium-catalyzed cross-coupling, is pivotal in the synthesis of this compound, specifically in the introduction of the two amino groups at the C2 and C6 positions of the pyridine ring. The Buchwald-Hartwig amination reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds and is the cornerstone of this synthetic step. osti.govwikipedia.org

The reaction involves the coupling of an aryl halide (in this case, 2,6-dichloro-4-pentoxypyridine) with an amine source in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of catalyst, ligand, and base is critical for the success of the reaction, influencing yield, reaction rate, and selectivity.

Catalyst System:

Palladium Precatalyst: A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are often used in combination with a phosphine ligand to generate the active Pd(0) catalytic species in situ.

Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For the amination of heteroaryl chlorides, bulky, electron-rich phosphine ligands are generally preferred. Examples of effective ligands for this type of transformation include XPhos, SPhos, and RuPhos. researchgate.net The choice of ligand can significantly impact the efficiency of the diamination process.

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step of the catalytic cycle. Common bases used in Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). libretexts.org The selection of the base can also influence the outcome of the reaction, with some bases being more compatible with certain substrates and ligands. libretexts.org

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2,6-dichloro-4-pentoxypyridine) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton from the amine to form an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and yielding the aminated product.

For the synthesis of this compound, a sequential or one-pot double amination can be envisioned. Careful optimization of the reaction conditions is necessary to ensure complete disubstitution and avoid the formation of mono-aminated byproducts.

Interactive Data Table: Key Parameters in the Catalytic Amination Step

ParameterOptionsRationale and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective precatalysts that generate the active Pd(0) species.
Phosphine Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are generally required for the amination of heteroaryl chlorides.
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is essential for the catalytic cycle.
Amine Source Ammonia, Benzophenone (B1666685) imineAmmonia itself can be challenging to use directly. Ammonia equivalents like benzophenone imine are often employed.
Solvent Toluene (B28343), Dioxane, THFAnhydrous, aprotic solvents are typically used to prevent catalyst deactivation.
Temperature 80-120 °CElevated temperatures are often necessary to drive the reaction to completion.

Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process.

Key Scalability Factors:

Reaction Conditions: The reaction conditions optimized at the lab scale may need to be adjusted for larger-scale production. This includes managing heat transfer in large reactors, ensuring efficient mixing, and controlling the addition rates of reagents. The use of highly flammable solvents like toluene or dioxane at large scales also necessitates stringent safety protocols. sigmaaldrich.com

Work-up and Purification: The isolation and purification of the final product can be more challenging on a larger scale. The removal of the palladium catalyst and ligand residues is critical, especially if the compound is intended for pharmaceutical applications. Crystallization is a preferred method for purification at an industrial scale as it can be more cost-effective and efficient than chromatography.

Process Safety: A thorough safety assessment is required before scaling up the synthesis. This includes evaluating the thermal stability of intermediates and the final product, understanding potential runaway reaction scenarios, and implementing appropriate engineering controls to mitigate risks. The use of strong bases like sodium tert-butoxide also requires careful handling procedures. sigmaaldrich.com

Waste Management: The generation of waste, including solvent waste and byproducts from the reaction, needs to be managed in an environmentally responsible and cost-effective manner.

Potential for Process Optimization on a Larger Scale:

One-Pot Synthesis: Developing a one-pot process where the initial etherification and subsequent diamination are carried out in the same reactor without isolating the intermediate could significantly improve process efficiency and reduce costs.

Flow Chemistry: The use of continuous flow reactors could offer several advantages for the production of this compound. Flow chemistry can provide better control over reaction parameters, enhance safety, and potentially improve yields and purity.

Derivatization and Functionalization Strategies for 4 Pentoxypyridine 2,6 Diamine

Modification of the Amine Functionalities in 4-Pentoxypyridine-2,6-diamine

The presence of two primary amine groups at the 2 and 6 positions of the pyridine (B92270) ring makes them readily available for a range of chemical transformations. These reactions allow for the introduction of diverse structural motifs, leading to the synthesis of a wide array of novel derivatives.

Schiff Base Formation from this compound

The reaction of primary amines with aldehydes or ketones to form imines, commonly known as Schiff bases, is a well-established and versatile transformation. In the case of this compound, both amine groups can react with carbonyl compounds to form mono- or bis-Schiff bases. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. iosrjournals.orgscirp.org

The condensation of 2,6-diaminopyridine (B39239) with various aldehydes, such as salicylaldehyde (B1680747) and its derivatives, has been extensively studied. iosrjournals.orgscirp.orgresearchgate.netresearchgate.netajol.info These reactions readily afford the corresponding Schiff base ligands, which can then be used to form metal complexes. scirp.orgresearchgate.netajol.info It is anticipated that this compound would undergo similar reactions. The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine.

Table 1: Examples of Schiff Base Formation with 2,6-Diaminopyridine Derivatives

Diamine ReactantCarbonyl ReactantProductReference
2,6-DiaminopyridineSalicylaldehydeMono- and Bis-Schiff bases iosrjournals.orgscirp.org
2,6-Diaminopyridine2-HydroxybenzaldehydeMono- and Bis-Schiff bases iosrjournals.org
2,6-Diaminopyridineo-VanillinBis-Schiff base researchgate.net
2,6-Diaminopyridine2-HydroxynaphthaldehydeBis-Schiff base ajol.info

This table presents examples of Schiff base formation with the parent 2,6-diaminopyridine, as direct research on this compound is not extensively available.

Acylation and Alkylation of the Amine Groups

The amine functionalities of this compound can be readily acylated or alkylated to introduce new functional groups. Acylation, the reaction with acyl chlorides or anhydrides, leads to the formation of amides. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Alkylation, the reaction with alkyl halides, can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

While specific studies on the acylation and alkylation of this compound are not prevalent in the available literature, the general reactivity of aromatic amines suggests that these transformations are feasible. For instance, Friedel-Crafts acylation and alkylation are common methods for modifying aromatic compounds, although direct application to highly aminated pyridines can be challenging due to the interaction of the amine groups with the Lewis acid catalyst. libretexts.org

Cyclization Reactions Involving Diamine Moieties

The 1,3-disposition of the two amine groups in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions often involve condensation with a bifunctional electrophile. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a seven-membered diazepine (B8756704) ring fused to the pyridine core. Similarly, reactions with other reagents like carbon disulfide or phosgene (B1210022) could yield fused thiadiazine or diazepinone systems, respectively.

While specific examples of cyclization reactions with this compound are not documented in the searched literature, the cyclization of other diamines is a common strategy for the synthesis of complex heterocyclic scaffolds. nih.govnih.gov

Functionalization of the Pyridine Ring System of this compound

The pyridine ring in this compound is activated towards electrophilic substitution by the presence of three electron-donating groups: two amino groups and one pentoxy group. This allows for the introduction of substituents at the remaining unsubstituted positions of the ring.

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the amino and alkoxy groups strongly directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the pentoxy group are already substituted by the amine groups. Therefore, electrophilic substitution is expected to occur at the 3 and 5 positions, which are ortho to the two amine groups and meta to the pentoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comrsc.orgyoutube.comyoutube.com However, the high reactivity of the substrate and the potential for side reactions, such as oxidation or complexation with the electrophile's catalyst, must be carefully considered. For instance, nitration of highly activated pyridines can be challenging due to the harsh acidic conditions often employed. rsc.org

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionElectrophileExpected Product(s)
NitrationNO₂⁺3-Nitro-4-pentoxypyridine-2,6-diamine and/or 3,5-Dinitro-4-pentoxypyridine-2,6-diamine
BrominationBr₂3-Bromo-4-pentoxypyridine-2,6-diamine and/or 3,5-Dibromo-4-pentoxypyridine-2,6-diamine
ChlorinationCl₂3-Chloro-4-pentoxypyridine-2,6-diamine and/or 3,5-Dichloro-4-pentoxypyridine-2,6-diamine

This table is predictive and based on the general principles of electrophilic aromatic substitution on activated pyridine rings.

Metal-Catalyzed Coupling Reactions at the Pyridine Core

While the pyridine ring of this compound is activated for electrophilic substitution, it is also possible to introduce substituents through metal-catalyzed cross-coupling reactions. These reactions typically require the prior introduction of a leaving group, such as a halogen, onto the pyridine ring. For instance, if a halogenated derivative of this compound were available, reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to form new carbon-carbon bonds. nih.govyoutube.comnih.gov

Recent advances have also demonstrated the direct C-H activation and coupling of pyridine derivatives, which would be a more atom-economical approach to functionalize the 3 and 5 positions of this compound.

Structural Modifications of the Pentoxy Chain

The pentoxy group at the C4 position of the pyridine ring offers a prime site for structural modifications that can significantly impact the molecule's behavior. These modifications can range from simple alterations in chain length to the introduction of various functional groups.

The length of the alkoxy chain in 4-alkoxypyridine derivatives is a critical determinant of their properties. While direct studies on the 4-pentoxy-2,6-diaminopyridine series are not extensively documented, research on analogous 4-alkoxy-2,6-diaminopyrimidine derivatives and other heterocyclic systems provides valuable insights. nih.gov

The variation of the alkoxy chain length can influence several molecular parameters:

Lipophilicity: Increasing the number of carbon atoms in the alkoxy chain generally leads to a higher lipophilicity. This can affect the molecule's solubility, membrane permeability, and interactions with hydrophobic pockets of biological targets.

Molecular Conformation and Packing: In the solid state, the length and flexibility of the alkoxy chain can dictate the crystal packing and intermolecular interactions. This is particularly relevant for materials science applications where properties like liquid crystallinity are desired. rsc.org For instance, in a series of side-chain liquid crystal polymers, the clearing point, a measure of mesophase stability, was observed to increase with the length of the alkoxy tail. researchgate.net

Biological Activity: In the context of drug design, altering the alkoxy chain length can modulate binding affinity and selectivity for a specific biological target. Studies on 2-benzylbenzimidazole 'nitazene' opioids have shown that the length of the alkoxy chain significantly governs their potency. nih.gov For a series of 4-alkoxy-2,6-diamino-5-nitrosopyrimidine derivatives, simple alkoxy groups were tolerated, with a 4-(2-methylbutoxy) derivative retaining significant activity as a cyclin-dependent kinase inhibitor. nih.gov

The following table summarizes the potential impact of varying the alkoxy chain length based on studies of related heterocyclic compounds.

Alkoxy Chain LengthPotential Influence on Molecular BehaviorReference
Shorter Chains (e.g., Methoxy, Ethoxy)Increased hydrophilicity, potentially higher aqueous solubility. May favor different crystal packing arrangements. nih.gov
Medium Chains (e.g., Propoxy, Butoxy)Balanced lipophilicity and hydrophilicity. May optimize binding to certain biological targets. nih.gov
Longer Chains (e.g., Pentoxy, Hexoxy and longer)Increased lipophilicity, enhanced membrane permeability. Can promote self-assembly and liquid crystalline phases. rsc.orgresearchgate.net

Beyond simply altering the chain length, the introduction of functional groups at the terminal position of the pentoxy chain opens up a vast chemical space for derivatization. This strategy allows for the fine-tuning of properties and the introduction of new chemical handles for further conjugation.

Common terminal functionalities that could be introduced include:

Hydroxyl (-OH): Increases polarity and provides a site for further esterification or etherification.

Amino (-NH2): Introduces a basic center and a nucleophilic handle for amide bond formation or other coupling reactions.

Carboxyl (-COOH): Adds an acidic group, which can be crucial for salt formation to improve solubility or for forming amide or ester linkages.

Halogens (F, Cl, Br, I): Can modulate electronic properties and serve as handles for cross-coupling reactions.

Aromatic or Heterocyclic Rings: Can introduce additional π-stacking interactions or specific binding motifs.

The synthesis of such terminally functionalized alkoxy chains typically involves the use of bifunctional precursors. For example, to introduce a terminal hydroxyl group, one could use 5-hydroxypentan-1-ol in a Williamson ether synthesis with a suitable 4-halopyridine precursor.

Synthesis of Analogues and Congeners of this compound

The synthesis of analogues and congeners of this compound involves modifications at various positions of the pyridine ring or replacement of the pyridine core with other heterocyclic systems.

A common synthetic route to 4-alkoxy-2,6-diaminopyridines starts from 2,6-dichloro-4-nitropyridine. The two chlorine atoms can be displaced by amines, and the nitro group can be reduced to an amine. The alkoxy group is typically introduced via nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the C4 position by the corresponding alkoxide.

The synthesis of a series of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines, which are structurally related to the target compound, was achieved through reductive amination of a 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile (B243120) intermediate. nih.gov This highlights a versatile method for introducing substituents.

The synthesis of 2,4-diaminopyrimidine (B92962) core-based derivatives often starts from 2,4-diamino-6-hydroxypyrimidine, which undergoes chlorination followed by nucleophilic substitution to introduce the desired alkoxy group. mdpi.comrndsystems.com

The following table outlines synthetic strategies for preparing analogues of this compound based on established methods for related compounds.

Analogue TypeSynthetic StrategyKey PrecursorsReference
Variation of Alkoxy GroupNucleophilic aromatic substitution4-Chloro-2,6-diaminopyridine, various alcohols researchgate.net
Substitution on the Amino GroupsAcylation, alkylation, or reductive amination of the 2,6-diamino groupsThis compound-
Substitution at C3 or C5Electrophilic aromatic substitution (e.g., nitration, halogenation) on a suitable precursor4-Alkoxy-2,6-diaminopyridine researchgate.net
Pyrimidine AnaloguesStarting from 2,4-diamino-6-chloropyrimidine and reacting with pentoxide2,4-Diamino-6-chloropyrimidine, pentan-1-ol nih.govmdpi.com
Pyrido[2,3-d]pyrimidine AnaloguesMulti-step synthesis starting from substituted pyridines2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile nih.gov

Theoretical and Computational Investigations of 4 Pentoxypyridine 2,6 Diamine

Structure-Property Relationship (SPR) Studies for 4-Pentoxypyridine-2,6-diamine and its Derivatives

Without foundational research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and citation of existing research. Further investigation into this specific molecule would be required for the generation of such an article.

Supramolecular Chemistry and Host Guest Interactions Involving 4 Pentoxypyridine 2,6 Diamine

Design Principles for Molecular Recognition Systems Incorporating the 4-Pentoxypyridine-2,6-diamine Scaffold

No research data is available.

Exploration of Dynamic Combinatorial Libraries with this compound Building Blocks

Dynamic combinatorial chemistry (DCC) is a powerful technique for the discovery of new receptors and ligands, relying on the reversible formation of covalent bonds to generate a library of compounds that can adapt to the presence of a template. nih.govnih.gov Building blocks for DCC must possess appropriate reactive functional groups and the ability to interact non-covalently with the target. While the amino groups of this compound could in principle be utilized for the formation of reversible covalent bonds (e.g., imines or amides), there is no published research demonstrating its use within a dynamic combinatorial library.

Investigation of Ion Binding and Transport Properties of this compound Derivatives

The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino groups of 2,6-diaminopyridine (B39239) derivatives can act as coordination sites for metal ions. The specific binding properties are often influenced by the nature and position of other substituents on the pyridine ring.

No research data is available.

No research data is available.

Self-Assembly Studies of this compound and its Derivatives

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The 2,6-diaminopyridine moiety is a classic building block in supramolecular chemistry, known for its ability to form well-defined hydrogen-bonded assemblies. However, specific studies on the self-assembly of this compound are not present in the current body of scientific literature. Research on other diaminopyridine derivatives has shown the formation of various supramolecular structures, but these findings cannot be directly extrapolated to the title compound without experimental verification.

Exploration of Utility and Broader Research Applications of 4 Pentoxypyridine 2,6 Diamine

4-Pentoxypyridine-2,6-diamine as a Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, this compound serves as a highly functionalized building block. The diamino-substituted pyridine (B92270) core is a key structural motif in various synthetic targets. The amino groups can undergo a wide array of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities.

The pyridine nitrogen atom and the amino groups can act as hydrogen bond donors and acceptors, influencing the conformation and reactivity of molecules. This characteristic is particularly relevant in the design of molecules with specific biological activities. For instance, the 2,6-diaminopyridine (B39239) moiety has been identified as a crucial component in the development of inhibitors for β-amyloid-42 aggregation, a key pathological event in Alzheimer's disease. nih.gov The design of these inhibitors leverages the ability of the 2,6-diaminopyridine scaffold to interact with the β-sheet conformation of the amyloid-β peptide through donor-acceptor-donor hydrogen bonding. nih.gov

The pentoxy group, while seemingly a simple alkyl ether, can influence the solubility and lipophilicity of the resulting molecules, which are critical parameters for the pharmacokinetic properties of biologically active compounds. Furthermore, the pyridine ring itself can be a target for various substitution reactions, further expanding the synthetic utility of this compound. The versatility of this compound as a synthetic intermediate is underscored by the numerous methods developed for the synthesis of substituted pyridine derivatives, which are precursors to a wide range of functional molecules.

Potential for this compound in Materials Science Research

The unique structural and electronic features of this compound make it a promising candidate for the development of novel materials with tailored properties. Its application in materials science is primarily envisioned in the creation of functional polymers and self-assembled nanostructures.

The diamino functionality of this compound allows it to act as a monomer in polymerization reactions. Specifically, it can be utilized in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the pyridine unit into the polymer backbone can impart desirable properties such as improved solubility and lower dielectric constants. researchgate.net

The synthesis of pyridine-containing polyimides typically involves the polycondensation of a diamine monomer with an aromatic dianhydride. researchgate.net The resulting poly(amic acid) is then thermally or chemically imidized to form the final polyimide. The properties of these polymers can be fine-tuned by varying the structure of the dianhydride and by introducing different substituents on the pyridine ring of the diamine monomer. The pentoxy group in this compound could enhance the solubility of the resulting polyimides in common organic solvents, facilitating their processing into films and coatings.

Table 1: Potential Properties of Polyimides Derived from this compound

PropertyPotential Advantage
Thermal StabilityHigh
Mechanical StrengthHigh
SolubilityPotentially enhanced in organic solvents
Dielectric ConstantPotentially low

This table presents hypothetical advantages based on the properties of similar pyridine-containing polyimides.

The ability of molecules to spontaneously organize into well-defined, ordered structures is the foundation of bottom-up nanotechnology. The pyridine-2,6-diamine scaffold is known to participate in self-assembly processes, driven by non-covalent interactions such as hydrogen bonding and π-π stacking. Pyridine-2,6-diimine-linked macrocycles, for example, have been shown to self-assemble into robust nanotubes. nih.gov These nanotubes exhibit high aspect ratios and significant mechanical strength, making them attractive for applications in areas such as stimuli-responsive materials and supramolecular chemistry. nih.gov

The structure of this compound, with its hydrogen-bonding amino groups and the aromatic pyridine ring, suggests its potential to form various self-assembled nanostructures, such as nanofibers, nanoribbons, or vesicles. The pentoxy chain could play a crucial role in directing the self-assembly process by providing van der Waals interactions and influencing the packing of the molecules. The formation of these nanostructures could be controlled by external stimuli such as solvent polarity, temperature, or pH.

Consideration of this compound as a Ligand in Coordination Chemistry

The pyridine nitrogen and the two amino groups of this compound make it an excellent candidate for use as a multidentate ligand in coordination chemistry. The 2,6-bis(azolyl)pyridines are a well-studied class of ligands that form stable complexes with a variety of metal ions. These complexes have found applications in diverse fields, including luminescent materials, dye-sensitized solar cells, and catalysis.

The 2,6-diaminopyridine moiety can act as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and the two amino nitrogens. The resulting metal complexes can exhibit interesting photophysical and electrochemical properties. The pentoxy substituent can modulate the electronic properties of the pyridine ring, thereby influencing the ligand field strength and the redox potentials of the metal complexes. Furthermore, the steric bulk of the pentoxy group can affect the coordination geometry and the stability of the complexes.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDescription
Tridentate (N,N',N'')Coordination through the pyridine nitrogen and both amino nitrogens.
Bidentate (N,N')Coordination through the pyridine nitrogen and one amino nitrogen.
Monodentate (N)Coordination through the pyridine nitrogen.

Future Research Avenues for this compound

The potential applications of this compound are vast and largely unexplored. Future research should focus on fully elucidating its properties and expanding its utility in various scientific domains.

A key area for future research is the expansion of the library of derivatives based on the this compound scaffold. Systematic modification of the amino groups and the pyridine ring will allow for a detailed investigation of structure-property relationships. For example, the synthesis of a series of N-alkylated or N-arylated derivatives could lead to new ligands with tailored coordination properties or new monomers for novel polymeric materials. Similarly, the introduction of different alkoxy groups at the 4-position could be used to fine-tune the solubility and self-assembly behavior of the molecule. The development of efficient synthetic routes to these derivatives is crucial for enabling their systematic study and application. researchgate.netdntb.gov.ua

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A thorough understanding of the utility and broader research applications of this compound necessitates a detailed examination of its molecular structure and reactivity. While specific research on the advanced spectroscopic characterization of this compound is not extensively available in the public domain, the application of such techniques can be effectively illustrated by examining its core structural analog, 2,6-diaminopyridine. The insights gained from the spectroscopic analysis of 2,6-diaminopyridine provide a foundational understanding of how the addition of a pentoxy group at the 4-position would likely influence the spectroscopic and electronic properties of the target molecule.

Advanced spectroscopic methods are indispensable for elucidating reaction mechanisms, characterizing intermediates, and understanding the electronic and structural dynamics of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental techniques for confirming the molecular structure of diamino- and alkoxy-substituted pyridines. In the context of mechanistic studies, NMR can be used to monitor the progress of a reaction by identifying the disappearance of reactant signals and the appearance of product signals. For instance, in a study involving 2,6-diaminopyridine coupled with rhodamine, ¹H-NMR was used to confirm the structure of the resulting compounds and to study their interaction with metal ions like Fe³⁺ and Al³⁺. acs.org The shifts in the proton signals upon metal ion binding provided direct evidence of the chelation process. acs.org

Furthermore, NMR studies on complexes of 2,6-diaminopyridine with metals such as Palladium(II), Rhodium(III), and Mercury(II) have demonstrated the various bonding modes of the ligand. researchgate.net Such analyses are crucial for understanding the coordination chemistry and potential catalytic applications of these types of compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and changes in bonding during a chemical reaction. For example, in the study of metal ion chelation by a 2,6-diaminopyridine derivative, shifts in the stretching frequencies of N-formyl and amide carbonyls in the FTIR spectrum indicated their involvement in the binding process. acs.org Similarly, in situ Attenuated Total Reflectance-FTIR (ATR-FTIR) has been used to investigate the nitration reaction of organic amines, providing mechanistic insights into the formation of intermediates. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of compounds and for obtaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a molecule with high accuracy. acs.org In mechanistic studies, MS can be used to detect and identify reaction intermediates and products, even in complex mixtures.

The table below summarizes the key spectroscopic data for the related compound, 2,6-diaminopyridine, which serves as a reference for the expected spectroscopic characteristics of this compound.

Spectroscopic TechniqueCompoundKey Findings
¹H NMR2,6-DiaminopyridineProvides information on the chemical environment of the protons on the pyridine ring and the amino groups.
¹³C NMR2,6-DiaminopyridineReveals the number and electronic environment of the carbon atoms in the molecule.
FTIR2,6-DiaminopyridineShows characteristic absorption bands for N-H stretching of the amino groups and C=N and C=C stretching of the pyridine ring.
Mass Spectrometry (GC-MS)2,6-DiaminopyridineThe mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.

By applying these advanced spectroscopic techniques, researchers can gain detailed mechanistic insights into the reactions and interactions of this compound, which is crucial for the development of its potential applications.

Q & A

Q. Key Tables

Characterization Data for Analogous Compounds
Compound Type
------------------------------
Imidazo[4,5-c]pyridine-4,6-diamine
Furo[2,3-d]pyrimidin-4-amine

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